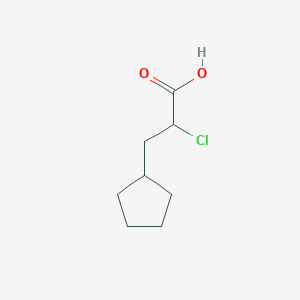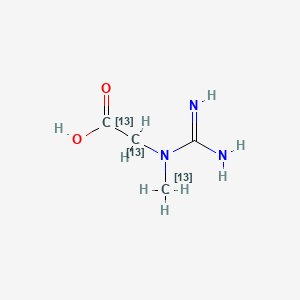
Creatine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Creatine-13C3 undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as glycine and cyanamide
Substitution: Various substituted creatine derivatives depending on the reagents used
Applications De Recherche Scientifique
Creatine-13C3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and energy metabolism in cells.
Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.
Industry: Employed in the production of isotopically labeled compounds for research and development .
Mécanisme D'action
Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine: The unlabeled form of creatine, naturally occurring in the body.
Creatine Monohydrate: A common dietary supplement form of creatine.
Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.
Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility
Uniqueness of Creatine-13C3
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.
Propriétés
Formule moléculaire |
C4H9N3O2 |
|---|---|
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
Clé InChI |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
SMILES isomérique |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
SMILES canonique |
CN(CC(=O)O)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
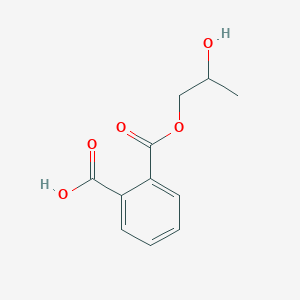
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
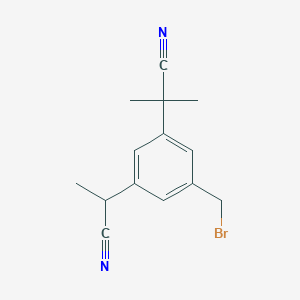

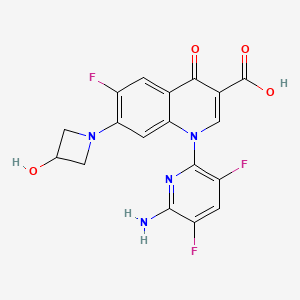
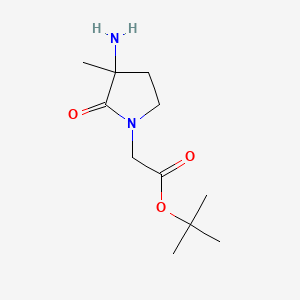
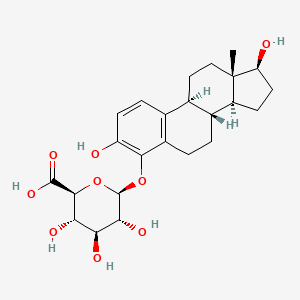
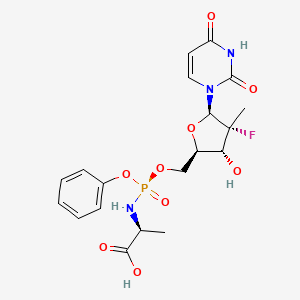
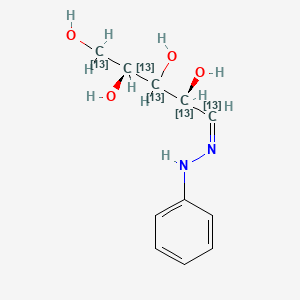
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
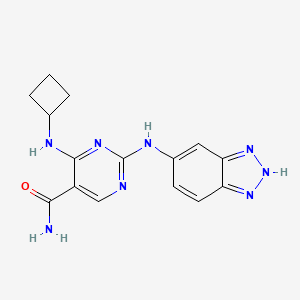
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
